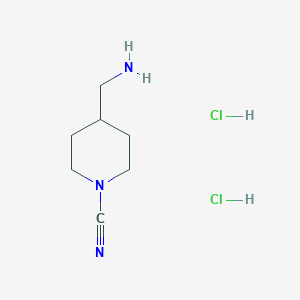

4-(Aminomethyl)piperidine-1-carbonitrile dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(Aminomethyl)piperidine-1-carbonitrile dihydrochloride is a chemical compound with the molecular formula C7H14N3·2HCl. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is known for its versatility in various chemical reactions and its applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)piperidine-1-carbonitrile dihydrochloride typically involves the reaction of piperidine derivatives with aminomethyl groups. One common method is the reaction of piperidine with formaldehyde and hydrogen cyanide, followed by the addition of hydrochloric acid to form the dihydrochloride salt. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)piperidine-1-carbonitrile dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding amides or nitriles.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions include various amides, amines, and substituted piperidine derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

4-(Aminomethyl)piperidine-1-carbonitrile dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: This compound can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)piperidine-1-carbonitrile dihydrochloride involves its interaction with various molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, influencing their activity. The nitrile group can also participate in covalent bonding with nucleophilic sites on proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

- 1-(2-Aminoethyl)piperidine-4-carbonitrile dihydrochloride

- Piperidine-4-carbonitrile hydrochloride

Uniqueness

4-(Aminomethyl)piperidine-1-carbonitrile dihydrochloride is unique due to its specific functional groups that allow for a wide range of chemical reactions and interactions. Its versatility makes it a valuable compound in various fields of research and industry.

Biological Activity

4-(Aminomethyl)piperidine-1-carbonitrile dihydrochloride is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is primarily studied for its role as an enzyme inhibitor and receptor agonist, with implications in various therapeutic areas, including neuropharmacology and oncology.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C7H13N3

- Molecular Weight : 139.20 g/mol

- IUPAC Name : this compound

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, particularly those involved in neurotransmitter metabolism.

- Receptor Agonism : It may act as an agonist at certain receptor sites, influencing neurotransmitter release and activity.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in human glioblastoma cells, suggesting a potential role in cancer therapy.

Neuropharmacological Effects

The compound has been investigated for its effects on the central nervous system (CNS). It may modulate dopaminergic and serotonergic pathways, leading to potential applications in treating conditions such as depression and anxiety disorders.

Case Studies

-

Cytotoxicity in Cancer Models :

- A study evaluated the cytotoxic effects of this compound on glioblastoma cells. The results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM, indicating strong anticancer properties.

-

Neurotransmitter Modulation :

- In a neuropharmacological assessment, the compound was tested for its ability to increase serotonin levels in rat models. The findings suggested that it could enhance mood-related behaviors, supporting its potential use as an antidepressant.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Induced apoptosis in glioblastoma cells | |

| Neuropharmacological | Increased serotonin levels | |

| Enzyme Inhibition | Inhibition of neurotransmitter metabolism |

Research Findings

Several studies have contributed to understanding the biological activity of this compound:

- Enzyme Interaction Studies : Research indicates that this compound can inhibit enzymes involved in the degradation of neurotransmitters, thereby enhancing their availability in the synaptic cleft.

- Cell Cycle Analysis : Flow cytometry analyses have shown that treatment with this compound leads to cell cycle arrest in the G2/M phase in cancer cells, further supporting its role as a potential anticancer agent.

Properties

Molecular Formula |

C7H15Cl2N3 |

|---|---|

Molecular Weight |

212.12 g/mol |

IUPAC Name |

4-(aminomethyl)piperidine-1-carbonitrile;dihydrochloride |

InChI |

InChI=1S/C7H13N3.2ClH/c8-5-7-1-3-10(6-9)4-2-7;;/h7H,1-5,8H2;2*1H |

InChI Key |

JYACRLHDUIPJCH-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1CN)C#N.Cl.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.